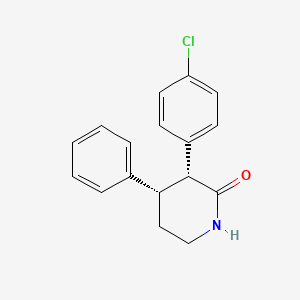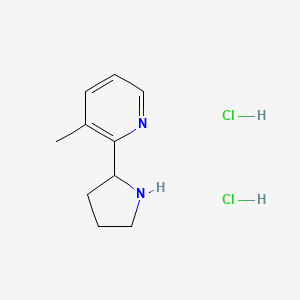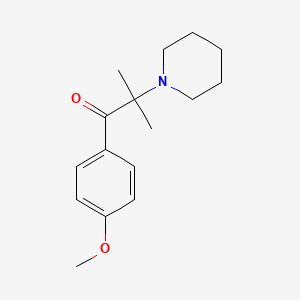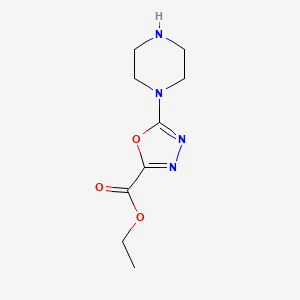![molecular formula C11H12BrN3 B12094709 N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12094709.png)
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Bromofenil)metil]-1-metil-1H-pirazol-4-amina es un compuesto orgánico que pertenece a la clase de los fenilpirazoles. Este compuesto se caracteriza por la presencia de un grupo bromofenilo unido a un anillo de pirazol, que está además sustituido con un grupo metilo. La estructura única de este compuesto lo convierte en un tema interesante para diversos estudios químicos y biológicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[(2-Bromofenil)metil]-1-metil-1H-pirazol-4-amina típicamente implica reacciones de múltiples pasos. Un método común incluye la bromación de un derivado del benceno, seguida de la formación del anillo de pirazol mediante reacciones de ciclización.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar el uso de procesos catalíticos avanzados para asegurar un alto rendimiento y pureza. Técnicas como el acoplamiento de Suzuki-Miyaura, que implica el uso de catalizadores de paladio, se emplean a menudo para facilitar la formación de enlaces carbono-carbono .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[(2-Bromofenil)metil]-1-metil-1H-pirazol-4-amina experimenta varios tipos de reacciones químicas, incluyendo:
Reducción: Esta reacción implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, lo que lleva a la formación de productos reducidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen halógenos (por ejemplo, bromo), agentes oxidantes (por ejemplo, permanganato de potasio) y agentes reductores (por ejemplo, hidruro de litio y aluminio). Las condiciones de reacción como la temperatura, la presión y la elección del disolvente desempeñan un papel crucial en la determinación del resultado de estas reacciones .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir óxidos, mientras que las reacciones de sustitución pueden dar lugar a la formación de nuevos derivados con diferentes grupos funcionales .
Aplicaciones en la Investigación Científica
N-[(2-Bromofenil)metil]-1-metil-1H-pirazol-4-amina tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus potenciales efectos terapéuticos y como un compuesto líder en el desarrollo de fármacos.
Industria: Se utiliza en la producción de varios productos químicos, incluidos los farmacéuticos y agroquímicos.
Aplicaciones Científicas De Investigación
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Mecanismo De Acción
El mecanismo de acción de N-[(2-Bromofenil)metil]-1-metil-1H-pirazol-4-amina implica su interacción con dianas moleculares y vías específicas. El grupo bromofenilo y el anillo de pirazol juegan un papel crucial en su afinidad de unión y actividad. El compuesto puede ejercer sus efectos modulando la actividad enzimática, inhibiendo receptores específicos o interfiriendo con las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos Similares
Compuestos similares incluyen otros fenilpirazoles como:
- N-[(2-Bromofenil)metil]-N-metilciclopropanocarboxamida
- N-[(2-Bromofenil)metil]-1,3,5-trimetil-1H-pirazol-4-amina .
Singularidad
Lo que diferencia a N-[(2-Bromofenil)metil]-1-metil-1H-pirazol-4-amina de compuestos similares es su patrón de sustitución único, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C11H12BrN3 |
|---|---|
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
N-[(2-bromophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12BrN3/c1-15-8-10(7-14-15)13-6-9-4-2-3-5-11(9)12/h2-5,7-8,13H,6H2,1H3 |
Clave InChI |
ZKTGTWHWQHVIMG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)NCC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


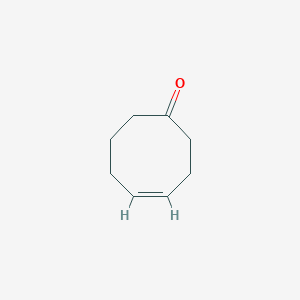

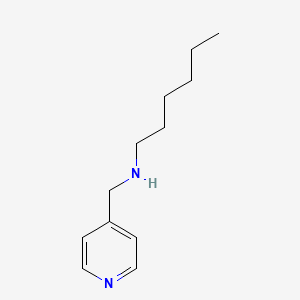

![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)





